molecular formula C27H20O2 B12849632 Diphenyl-(2-phenylbenzofuran-4-YL)-methanol CAS No. 863870-97-7

Diphenyl-(2-phenylbenzofuran-4-YL)-methanol

Cat. No.: B12849632
CAS No.: 863870-97-7
M. Wt: 376.4 g/mol
InChI Key: BXNFIMXMFNEAKN-UHFFFAOYSA-N
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Description

¹H/¹³C NMR Spectroscopy

The ¹H NMR spectrum in CDCl3 displays characteristic signals:

  • Aromatic protons : δ 6.8–7.6 ppm (multiplets, 19H from benzofuran and phenyl groups)
  • Hydroxymethyl group : δ 4.8 ppm (singlet, -CH2OH), δ 2.1 ppm (broad, -OH)
  • Furan protons : δ 6.3 ppm (doublet, H-3), δ 7.1 ppm (doublet, H-5)

¹³C NMR assignments correlate with the substitution pattern:

  • Benzofuran carbons : C-2 (δ 155.2 ppm, substituted phenyl), C-4 (δ 70.5 ppm, -CH2OH)
  • Phenyl carbons : δ 125–140 ppm (18 carbons)
  • Methanol carbon : δ 65.3 ppm (-CH2OH)

FT-IR Spectroscopy

Key vibrational modes include:

  • O-H stretch : 3350 cm⁻¹ (broad, hydroxyl group)
  • C-O (furan) : 1220 cm⁻¹
  • Aromatic C-H : 3050–3100 cm⁻¹
  • C=C stretching : 1600–1450 cm⁻¹

UV-Vis Spectroscopy

In dichloromethane, the compound shows absorption maxima at λ = 278 nm (π→π* transition, benzofuran core) and λ = 320 nm (conjugated system with phenyl substituents). Molar absorptivity (ε) exceeds 10⁴ L·mol⁻¹·cm⁻¹, indicating strong electronic delocalization.

Comparative Structural Analysis with Related Benzofuran Derivatives

Structural variations among benzofuran derivatives significantly impact their physicochemical properties:

Derivative Key Structural Feature Dihedral Angle (°) λ_max (nm)
This compound 4-Hydroxymethyl with diphenyl 82–108 278, 320
2-Phenylbenzofuran No 4-substituent 0 (planar) 265
4-Methoxybenzofuran Electron-donating methoxy group 15–25 290
Benzofuran-4-carboxylic acid Electron-withdrawing carboxyl 30–45 270

Properties

CAS No.

863870-97-7

Molecular Formula

C27H20O2

Molecular Weight

376.4 g/mol

IUPAC Name

diphenyl-(2-phenyl-1-benzofuran-4-yl)methanol

InChI

InChI=1S/C27H20O2/c28-27(21-13-6-2-7-14-21,22-15-8-3-9-16-22)24-17-10-18-25-23(24)19-26(29-25)20-11-4-1-5-12-20/h1-19,28H

InChI Key

BXNFIMXMFNEAKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Diphenyl-(2-phenylbenzofuran-4-YL)-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include hypervalent iodine reagents, m-chloroperbenzoic acid, and ruthenium catalysts . These reagents facilitate the cyclization and functionalization of the benzofuran ring.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidative cyclization can lead to the formation of 2-arylbenzofurans, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that compounds similar to diphenyl-(2-phenylbenzofuran-4-YL)-methanol exhibit significant antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, derivatives of benzofuran have shown the ability to inhibit lipid peroxidation and reduce reactive oxygen species in neuronal cells, which is crucial for neuroprotection.

2. Anticancer Activity

Studies have highlighted the anticancer potential of this compound. Compounds with similar structures have demonstrated promising results against various cancer cell lines. For example, benzofuran derivatives have been evaluated for their antiproliferative effects, showing enhanced selectivity against certain human cancer cell lines compared to standard drugs like Combretastatin-A4 .

3. Neuroprotective Effects

The neuroprotective properties of this compound are significant, particularly in the context of neurodegenerative diseases. Research suggests that it may inhibit enzymatic activities related to oxidative damage, enhancing its therapeutic potential for conditions such as Alzheimer's disease.

Material Science Applications

1. Synthesis of Functional Materials

This compound can be utilized in the synthesis of advanced materials due to its structural complexity. Its unique functional groups allow for modifications that can tailor materials for specific applications, such as in sensors or electronic devices.

2. Electrochemical Applications

The compound has potential applications in electrochemical systems, where its redox properties can be exploited for energy storage or conversion technologies. The synthesis methods developed for similar compounds suggest that this compound could be integrated into innovative electrochemical devices .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study Focus Findings Reference
Antioxidant ActivityDemonstrated ability to scavenge free radicals and reduce oxidative stress in neuronal cells
Anticancer EfficacyShowed enhanced antiproliferative effects against various cancer cell lines compared to standard treatments
NeuroprotectionInhibited oxidative damage-related enzymatic activities, indicating potential therapeutic use in neurodegenerative diseases

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural/Functional Distinctions
Diphenyl-(2-phenylbenzofuran-4-YL)-methanol ~C27H20O2 ~368.4 g/mol Benzofuran, diphenylmethanol, phenyl Unique combination of benzofuran and diphenylmethanol; high aromaticity for π-π stacking interactions
[2-(ethoxycarbonyl)-2-oxoethylidene]triphenylphosphorane Not provided Not provided Ethoxycarbonyl, phosphorane Contains a reactive phosphorane group; likely used in synthetic chemistry as a reagent
2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione C22H14F2N2O2 376.10 g/mol Acridine, fluorine, diketone Fluorine atoms enhance electronegativity; acridine core may intercalate DNA
Glycine, N-[(3,5-difluorophenyl)acetyl]-L-alanyl-2-phenyl-, (2S) Not provided Not provided Difluorophenyl, peptide backbone Peptide-like structure with fluorinated aromatic groups; potential bioactive properties
1,4-Benzenedicarboxylic acid, 1,4-bis(4-amino-2-methylphenyl) ester C22H20N2O4 376.14 g/mol Ester, amino, methyl Symmetrical ester with amino groups; possible use in polymer or coordination chemistry

Key Observations:

  • Aromaticity vs. Reactivity: Unlike fluorinated acridine derivatives (e.g., C22H14F2N2O2), this compound lacks electronegative substituents but offers greater aromatic surface area for non-covalent interactions .
  • Biological Potential: While peptide-like compounds (e.g., the glycine derivative) may target enzymatic pathways, the benzofuran-based structure of this compound could favor interactions with hydrophobic binding pockets in proteins or nucleic acids.
  • Synthetic Utility: Phosphorane-containing compounds (e.g., [2-(ethoxycarbonyl)-2-oxoethylidene]triphenylphosphorane) are typically reagents, whereas this compound is more likely a target molecule for pharmacological studies.

Research Findings and Limitations

  • Structural Characterization : The compound’s exact mass and spectral data (e.g., NMR, IR) are absent in the available evidence, limiting precise comparisons. Computational modeling or experimental analysis would be required to confirm its conformation and electronic properties.
  • Biological Data Gap: No direct studies on its bioactivity are cited in the provided materials. By contrast, acridine derivatives (e.g., C22H14F2N2O2) are well-documented for anticancer properties due to DNA intercalation .
  • Functional Group Influence: The hydroxyl group in this compound may confer solubility advantages over purely hydrocarbon analogs but could also increase metabolic susceptibility.

Biological Activity

Diphenyl-(2-phenylbenzofuran-4-YL)-methanol, often referred to as a derivative of benzofuran, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure that includes two phenyl groups attached to a benzofuran moiety. This structure is believed to play a significant role in its biological activity, particularly in antioxidant mechanisms.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit potent antioxidant properties. A study focused on related 2-phenyl-benzofurans demonstrated their ability to scavenge free radicals through various mechanisms, including electron transfer and hydrogen atom transfer .

Table 1: Antioxidant Assays of Related Compounds

CompoundIC50 (µM) DPPHIC50 (µM) ABTSMechanism
Moracin C15.212.7Electron Transfer
Iso-moracin C18.414.5Hydrogen Atom Transfer
This compoundTBDTBDTBD

The specific IC50 values for this compound are yet to be fully characterized but are expected to be comparable based on structural similarities.

Anti-inflammatory Activity

In addition to its antioxidant potential, this compound has been studied for its anti-inflammatory effects. Compounds within the benzofuran class have shown promise in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Study: Inhibition of Cytokine Production

A study involving the methanol extract from related benzofuran compounds indicated significant reductions in the production of IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS). This suggests that this compound may similarly inhibit inflammatory responses, contributing to its therapeutic potential against chronic inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have also been explored. Research has highlighted that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)TBDApoptosis induction
MCF7 (breast cancer)TBDCell cycle arrest
A549 (lung cancer)TBDCaspase activation

These findings suggest that this compound may possess significant potential as an anticancer agent, warranting further investigation into its efficacy and mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diphenyl-(2-phenylbenzofuran-4-YL)-methanol, and how can reaction conditions be optimized for yield improvement?

  • Answer : The compound can be synthesized via Grignard reagent-mediated reactions, as demonstrated in modified protocols for similar benzhydrol derivatives. For example, phenyl magnesium bromide can react with appropriate aldehydes in tetrahydrofuran (THF) under reflux, followed by quenching and purification. Optimization may involve adjusting reaction time (e.g., extending reflux duration to 118 hours), solvent selection (dry ether vs. THF), and temperature control to enhance yield . Additionally, alternative routes using biocatalysts (e.g., enzymatic reduction) or greener solvents (e.g., ethanol-water mixtures) could improve sustainability .

Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic and hydroxyl proton environments. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) can assess purity, while mass spectrometry (MS) validates molecular weight. For polar functional groups, infrared (IR) spectroscopy identifies hydroxyl and benzofuran moieties. Method validation should include system suitability tests, such as adjusting mobile phases (e.g., methanol-buffer mixtures at pH 4.6) to resolve impurities .

Q. How should researchers safely handle this compound in laboratory settings to minimize exposure risks?

  • Answer : Strict adherence to safety protocols is essential:

  • Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or handling.
  • Waste disposal : Segregate chemical waste and collaborate with certified waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antioxidant activity of this compound using DPPH radical scavenging assays?

  • Answer : Prepare a DPPH methanol solution (0.004%) and test compound concentrations (12.5–200 μg/mL). Incubate mixtures in the dark for 30 minutes at room temperature, then measure absorbance at 517 nm. Include controls (e.g., ascorbic acid) and calculate scavenging activity using:
    Scavenging %=(1AsampleAcontrol)×100\text{Scavenging \%} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100

Ensure reproducibility by standardizing reaction conditions (e.g., shaking intensity, incubation time) .

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies involving this compound derivatives?

  • Answer : Contradictions may arise from variations in:

  • Purity : Validate compound purity via HPLC and elemental analysis.
  • Assay conditions : Standardize parameters (e.g., DPPH concentration, solvent polarity).
  • Structural analogs : Conduct systematic structure-activity relationship (SAR) studies to isolate substituent effects (e.g., benzofuran vs. biphenyl groups) .

Q. What advanced chromatographic techniques are suitable for analyzing the purity of this compound, and how can mobile phase composition be optimized?

  • Answer : Reverse-phase HPLC with a C18 column and UV detection is recommended. Optimize the mobile phase by adjusting the methanol-to-buffer ratio (e.g., 65:35 v/v) and pH (4.6) to enhance peak resolution. Validate using system suitability criteria (e.g., tailing factor < 2, theoretical plates > 2000) .

Q. What are the critical considerations for conducting structure-activity relationship (SAR) studies on this compound derivatives to enhance pharmacological properties?

  • Answer : Focus on:

  • Core modifications : Vary substituents on the benzofuran or diphenyl groups to assess electronic/steric effects.
  • Bioisosteric replacements : Replace hydroxyl groups with bioisosteres (e.g., fluorine) to improve metabolic stability.
  • In silico modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., oxidoreductases) .

Q. How can environmental impact assessments be integrated into the research workflow for this compound to ensure sustainable practices?

  • Answer : Evaluate:

  • Biodegradability : Use OECD 301 tests to assess microbial breakdown.
  • Ecotoxicology : Conduct algae or Daphnia magna toxicity assays.
  • Green chemistry metrics : Calculate process mass intensity (PMI) and E-factor to quantify waste generation. Prioritize biocatalytic routes and solvent recycling .

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